3,5-Bis-trifluoromethyl-1H-pyridin-4-one
Overview
Description
3,5-Bis-trifluoromethyl-1H-pyridin-4-one is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyridin-4-one ring. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Scientific Research Applications
3,5-Bis-trifluoromethyl-1H-pyridin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3,5-Bis-trifluoromethyl-1H-pyridin-4-one are Gram-positive bacteria , including Enterococci and methicillin-resistant S. aureus (MRSA) . These menacing bacterial pathogens pose a significant threat to public health due to their resistance to many conventional antibiotics .
Mode of Action
The compound interacts with its targets by inhibiting their growth. Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria
Biochemical Pathways
It’s known that the compound inhibits the growth of gram-positive bacteria, suggesting it likely interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
The compound’s effectiveness against bacterial growth suggests it has sufficient bioavailability to reach its targets .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth. It has been found to be a potent growth inhibitor of planktonic Gram-positive bacteria, with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . It’s also effective against MRSA persisters .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3,5-bis(trifluoromethyl)benzonitrile with appropriate reagents under controlled conditions
Industrial Production Methods: Industrial production of 3,5-Bis-trifluoromethyl-1H-pyridin-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis-trifluoromethyl-1H-pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridin-4-one derivatives, while substitution reactions can produce a variety of functionalized pyridin-4-one compounds .
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)benzonitrile
- 3,5-Bis(trifluoromethyl)benzamide
- 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives
Comparison: 3,5-Bis-trifluoromethyl-1H-pyridin-4-one is unique due to its pyridin-4-one scaffold, which distinguishes it from other trifluoromethyl-substituted compounds. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
IUPAC Name |
3,5-bis(trifluoromethyl)-1H-pyridin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6NO/c8-6(9,10)3-1-14-2-4(5(3)15)7(11,12)13/h1-2H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXOMFALFZJLGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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